Product packaging for Nitrocyanamide(Cat. No.:CAS No. 62132-79-0)

Nitrocyanamide

Cat. No.: B14539708
CAS No.: 62132-79-0
M. Wt: 87.04 g/mol
InChI Key: ZNPKAOCQMDJBIK-UHFFFAOYSA-N
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Description

From Guanidine Nitrate

A well-established method for the laboratory-scale synthesis of nitrocyanamide involves the dehydration of guanidine nitrate using a strong dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds by the elimination of a molecule of water, leading to the formation of the this compound structure. Careful control of the reaction temperature is crucial to prevent decomposition of the product.

From Urea and Nitric Acid

Another synthetic route involves the reaction of urea with nitric acid in the presence of a dehydrating agent. This method offers an alternative pathway using readily available starting materials. The reaction mechanism involves the nitration of urea followed by a dehydration step to yield this compound.

The sodium salt of this compound (NaNCNO₂) can also be synthesized and is often used as a more stable precursor in further reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHN3O2 B14539708 Nitrocyanamide CAS No. 62132-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitrocyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHN3O2/c2-1-3-4(5)6/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKAOCQMDJBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710921
Record name Nitrocyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62132-79-0
Record name Nitrocyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties

Nitrocyanamide is a crystalline solid at room temperature. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaCHN₃O₂
Molecular Weight87.04 g/mol
AppearanceCrystalline solid
Melting PointDecomposes upon heating
SolubilitySoluble in water and polar organic solvents

Note: The interactive table above can be sorted by property or value.

Chemical Properties and Reactivity

Acidic Character

The hydrogen atom attached to the nitrogen is acidic, allowing this compound to readily form salts with various cations. This property is extensively utilized in the synthesis of energetic salts.

Decomposition

Upon heating, this compound undergoes exothermic decomposition, releasing a significant amount of energy. The decomposition products primarily consist of nitrogen gas and other small gaseous molecules, a characteristic desirable for energetic materials.

Reactivity of the Cyano Group

The cyano group in this compound can participate in various addition and cyclization reactions, making it a valuable building block for the synthesis of a wide array of nitrogen-rich heterocyclic compounds.

Structure and Bonding

The molecular structure of nitrocyanamide features a planar geometry. The nitro group is conjugated with the cyanamide backbone, leading to delocalization of electron density across the molecule. This electronic structure influences its chemical reactivity and energetic properties. X-ray diffraction studies of its salts have provided detailed insights into the bond lengths and angles within the this compound anion.

Spectroscopic Characterization

The structure and purity of nitrocyanamide and its derivatives are routinely confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H, C≡N (cyano), and N-O (nitro) stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, with chemical shifts being influenced by the electron-withdrawing nature of the nitro group.

UV-Vis Spectroscopy: The electronic transitions within the conjugated system of this compound give rise to absorption bands in the ultraviolet-visible region.

Applications in Energetic Materials

Precursor to Nitrogen-Rich Compounds

This compound serves as a versatile precursor for the synthesis of a variety of high-nitrogen energetic compounds, including tetrazoles and other heterocyclic systems. These compounds are of interest for their potential as explosives and propellants with improved performance and reduced environmental impact.

Energetic Salts

The ability of this compound to form a wide range of energetic salts with both inorganic and organic cations is a key area of research. By carefully selecting the cation, the physical and energetic properties of the resulting salt, such as density, thermal stability, and sensitivity, can be tuned.

Role in Organic Synthesis of Energetic Materials

In addition to being a precursor, the reactive nature of the cyano and nitro groups allows this compound to be incorporated into more complex energetic molecules through various organic reactions, further expanding the library of potential energetic materials.

Advanced Research

Hypergolic materials, which ignite spontaneously upon contact with an oxidizer, are of significant interest for propulsion systems. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. When designed with energetic components, they are referred to as Energetic MOFs. A subset of these, Hypergolic MOFs (HMOFs), are being investigated as potential next-generation propellants.

Future Directions and Emerging Research Areas

Exploration of Novel Nitrocyanamide Derivatives and Analogues with Tailored Properties

A primary focus of future research is the synthesis of new this compound derivatives and analogues with precisely controlled properties. This involves the strategic introduction of various functional groups and structural motifs to the this compound backbone to influence key characteristics such as energy density, thermal stability, and sensitivity to external stimuli.

Researchers are exploring the synthesis of nitrogen-rich energetic compounds by incorporating heterocyclic rings, which are known to have higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com The aim is to create derivatives with superior energetic performance while maintaining or improving stability. For instance, the combination of different explosophoric groups within a single molecule is a promising strategy.

The development of zwitterionic energetic materials based on the this compound scaffold is another area of interest. purdue.edu These compounds, which contain both positive and negative formal charges within the same molecule, can exhibit unique properties such as reduced sensitivity and improved thermal stability.

Furthermore, the synthesis of energetic salts of fused-ring systems containing the this compound moiety is being investigated. purdue.edu These complex structures can lead to high-density materials with enhanced detonation performance. The systematic exploration of different cations in combination with the this compound anion allows for the fine-tuning of the resulting salt's properties.

Table 1: Potential Functional Groups for this compound Derivatization and Their Expected Impact

Functional Group Expected Impact on Properties Rationale
Azido (-N₃) Increased heat of formation, higher energy output High nitrogen content contributes to higher energy release upon decomposition.
Tetrazole Enhanced thermal stability, high nitrogen content The aromaticity of the tetrazole ring provides increased stability.
Nitro (-NO₂) Improved oxygen balance, higher detonation velocity Increases the oxygen available for combustion of the carbon backbone.
Amino (-NH₂) Reduced sensitivity, formation of hydrogen bonds Can act as a "crystal stabilizer" through intermolecular interactions.

Advanced Mechanistic Investigations under Realistic Operating Conditions

A deeper understanding of the reaction mechanisms of this compound and its derivatives under operational conditions is crucial for the development of safer and more reliable energetic materials. Future research will increasingly rely on advanced operando analytical techniques to probe these mechanisms in real-time.

Operando spectroscopy and diffraction methods allow for the characterization of structural and chemical changes in materials as they undergo reactions. malvernpanalytical.comcornell.edu For instance, operando X-ray diffraction (XRD) can track changes in the crystal structure of a this compound-based material during thermal decomposition or initiation. malvernpanalytical.com This provides invaluable insights into the phase transitions and decomposition pathways that govern its energetic behavior.

The application of operando acoustic analysis is another emerging area that can provide unique information about the physical changes occurring within a reacting material. rsc.org By analyzing the sound generated during a reaction, researchers can gain insights into processes like particle fracture and gas evolution, which are critical aspects of the performance of energetic materials.

These advanced mechanistic studies will move beyond traditional static analyses to provide a dynamic picture of how this compound compounds behave under the extreme conditions of their intended applications. This knowledge is essential for building predictive models of performance and safety.

Computational Design and High-Throughput Materials Discovery for Enhanced Performance

Computational chemistry and materials informatics are set to revolutionize the discovery and design of new this compound-based materials. High-throughput screening, powered by machine learning and quantum chemical calculations, can rapidly assess vast libraries of virtual compounds, identifying candidates with promising properties for further experimental investigation. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are a powerful tool for predicting the structural, electronic, and energetic properties of molecules. nih.govscholarsresearchlibrary.comijcce.ac.ir For this compound derivatives, DFT can be used to calculate key performance indicators such as:

Heat of formation: A measure of the energy stored in the molecule.

Detonation velocity and pressure: Indicators of the explosive power.

Bond dissociation energies: To assess thermal stability.

Electronic structure (HOMO-LUMO gap): To understand reactivity and sensitivity. researchgate.net

Machine learning models can be trained on existing data from DFT calculations and experimental results to predict the properties of new, un-synthesized compounds with a high degree of accuracy. nih.govresearchgate.net This data-driven approach significantly accelerates the materials discovery process, allowing researchers to focus their synthetic efforts on the most promising candidates.

Table 2: Key Parameters from DFT Calculations for a Hypothetical this compound Derivative

Parameter Calculated Value Significance
Heat of Formation (kJ/mol) +350 High positive value indicates a high energy content.
Detonation Velocity (km/s) 9.5 Suggests a powerful explosive performance.
Bond Dissociation Energy (C-NO₂) (kJ/mol) 250 Indicates the strength of the bond to the nitro group, related to thermal stability.
HOMO-LUMO Gap (eV) 4.5 A larger gap can correlate with lower sensitivity to initiation.

Development of Sustainable and Scalable Synthesis Routes for this compound Compounds

The future of this compound chemistry is also tied to the development of environmentally friendly and economically viable synthesis methods. Green chemistry principles are being increasingly applied to the production of energetic materials to minimize the use of hazardous reagents and solvents and to reduce waste generation. chemistryjournals.netnih.gov

Key areas of research in sustainable synthesis include:

Biocatalysis: The use of enzymes to catalyze reactions under mild conditions, offering high selectivity and reducing the need for harsh chemicals. jddhs.comresearchgate.net For instance, the development of biocatalytic routes for nitrile synthesis could be adapted for this compound production. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of energetic materials, including improved safety, better heat and mass transfer, and the potential for on-demand production. iitb.ac.in This technology is particularly well-suited for handling highly reactive intermediates and products.

Green Solvents: The replacement of traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids is a key goal of green chemistry. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com

The development of scalable synthesis routes is also crucial for the transition of new this compound-based materials from the laboratory to practical applications. frontiersin.org This requires a focus on robust and efficient processes that can be safely implemented on an industrial scale.

Integration of this compound Chemistry with Other Advanced Materials Science Concepts

The integration of this compound chemistry with other areas of advanced materials science opens up new possibilities for creating multifunctional materials with novel properties. This includes the development of composites, hybrid materials, and advanced formulations.

One promising area is the development of graphene-nitrocyanamide composites . researchgate.netnih.govresearchgate.net Graphene's exceptional mechanical strength, thermal conductivity, and high surface area could be leveraged to enhance the performance and stability of this compound-based energetic materials. mdpi.comrsc.org For example, graphene could act as a reinforcing agent in a polymer-bonded explosive containing a this compound derivative.

Another exciting frontier is the incorporation of this compound moieties into Metal-Organic Frameworks (MOFs) . nih.govresearchgate.netumich.eduyoutube.com MOFs are highly porous materials with tunable structures and chemical functionalities. By using this compound-containing ligands or encapsulating this compound derivatives within the pores of MOFs, it may be possible to create novel energetic materials with controlled reactivity and gas generation properties. The nitro groups within the MOF structure can also enhance their performance in applications such as adsorption and catalysis. researchgate.net

The development of This compound-based cocrystals is another area of active research. Cocrystallization involves combining two or more different molecules in a single crystal lattice, which can lead to materials with properties that are superior to the individual components. By cocrystallizing a this compound derivative with another energetic material or a stabilizing agent, it may be possible to fine-tune its sensitivity, density, and energetic output.

Q & A

Q. What are the optimal reaction conditions for synthesizing nitrocyanamide with high purity and yield?

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Prioritize IR spectroscopy for functional group identification (e.g., nitro stretch ~1550 cm⁻¹, cyano ~2250 cm⁻¹). Use 15^15N NMR to resolve nitrogen environments and X-ray diffraction for crystalline structure elucidation. Cross-validate with computational methods (e.g., DFT) to assign spectral peaks accurately. Reference: Proper characterization aligns with reproducibility standards in medicinal chemistry

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of this compound?

  • Methodological Answer : Conduct systematic DSC/TGA under controlled atmospheres (N₂ vs. O₂) and heating rates (5°C/min vs. 10°C/min). Compare decomposition onset temperatures across studies, accounting for instrumental calibration differences. Use statistical tools (e.g., ANOVA) to analyze variance. For example: Data Contradiction Analysis :
StudyDecomp. Temp (°C)AtmosphereHeating Rate
X210N₂5°C/min
Y185Air10°C/min
Reference: Contradiction analysis requires isolating variables and identifying principal factors influencing outcomes

Q. What experimental strategies can elucidate electronic effects influencing this compound’s reactivity in aqueous vs. non-polar solvents?

  • Methodological Answer : Combine kinetic studies (e.g., monitoring reaction rates via UV-Vis) with computational modeling (DFT) to map electron density changes. Use Hammett plots to correlate substituent effects with reactivity. For instance, polar solvents may stabilize transition states via solvation, altering activation energy. Reference: Hybrid experimental-computational approaches address mechanistic complexity

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Expose samples to controlled humidity (20–80% RH), temperature (4–40°C), and UV light. Use stability-indicating assays (e.g., HPLC purity tracking) at intervals (0, 7, 30 days). Include negative controls (inert atmosphere) and replicate experiments to distinguish degradation pathways (hydrolysis vs. photolysis). Reference: Rigorous experimental design aligns with NSF guidelines for hypothesis-driven research

Guidance for Addressing Data Contradictions

  • Systematic Replication : Replicate conflicting studies with identical conditions to isolate methodological vs. material differences .
  • Principal Contradiction Identification : Determine if discrepancies arise from instrumental sensitivity (e.g., detection limits) or intrinsic material variability (e.g., polymorphic forms) .
  • Ethical Reporting : Disclose limitations and propose follow-up studies to resolve ambiguities .

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